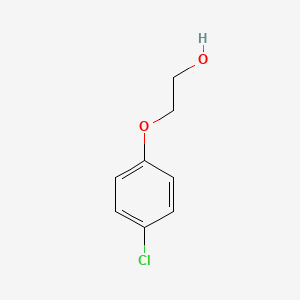

2-(4-Chlorophenoxy)ethanol

Description

Chlorophetanol is an agent known to have antifungal activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSSUSEWOHAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38797-58-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38797-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062047 | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-43-9 | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophetanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q73I5T98DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual representations of the underlying scientific processes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | d | 2H | Ar-H (ortho to Cl) |

| 6.85 | d | 2H | Ar-H (ortho to O) |

| 4.05 | t | 2H | -O-CH₂- |

| 3.95 | t | 2H | -CH₂-OH |

| 2.15 | s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C NMR (Carbon-13 NMR) Data [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Ar-C (C-O) |

| 129.5 | Ar-C (ortho to Cl) |

| 125.9 | Ar-C (C-Cl) |

| 115.8 | Ar-C (ortho to O) |

| 69.1 | -O-CH₂- |

| 61.3 | -CH₂-OH |

Solvent: CDCl₃, Broadband Proton Decoupled

Infrared (IR) Spectroscopy[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch (alcohol) |

| 3060 | Medium | C-H stretch (aromatic) |

| 2940, 2870 | Medium | C-H stretch (aliphatic) |

| 1595, 1490 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O-C stretch (aryl ether) |

| 1090 | Strong | C-O stretch (primary alcohol) |

| 825 | Strong | C-H bend (para-substituted aromatic) |

| 750 | Strong | C-Cl stretch |

Technique: FTIR, Sample: Neat (Capillary Cell)[1]

Mass Spectrometry (MS)[1][5]

| m/z | Relative Intensity (%) | Assignment |

| 172 | 45 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 174 | 15 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 128 | 100 | [M - C₂H₄O]⁺ |

| 130 | 33 | [M+2 - C₂H₄O]⁺ |

| 93 | 20 | [C₆H₅O]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 45 | 30 | [C₂H₅O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For quantitative analysis, the signal integrals are determined.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond or germanium).[1][7]

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without the sample) is also recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.[6]

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule using correlation charts.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS).[10] In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the formation of a positively charged molecular ion and various fragment ions.[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[13]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and its characteristic fragmentation pattern in mass spectrometry.

Caption: Structure and Fragmentation of this compound.

References

- 1. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(1892-43-9) 13C NMR [m.chemicalbook.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. fiveable.me [fiveable.me]

- 13. m.youtube.com [m.youtube.com]

The Antifungal Mechanism of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)ethanol, also known as Chlorophetanol or Fungisan, is a chemical compound with recognized antifungal properties. While extensive research on its precise molecular mechanism of action is not widely published, this technical guide synthesizes the current understanding of its likely antifungal activities based on the established mechanisms of related chlorophenoxy compounds and the general principles of antifungal drug action. This document provides a detailed overview of the probable cellular targets, relevant signaling pathways, and methodologies for evaluating its antifungal efficacy. The primary proposed mechanism centers on the disruption of fungal cell membrane integrity, likely through the inhibition of ergosterol (B1671047) biosynthesis or direct interaction with membrane components. This guide is intended to serve as a foundational resource for researchers investigating this compound and other novel antifungal agents.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of new and effective therapeutic agents. This compound is a phenoxy ether that has been identified as having antifungal activity. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides an in-depth analysis of the inferred mechanism, supported by data on related compounds and general antifungal principles.

Proposed Mechanism of Antifungal Action

The core antifungal activity of many antimicrobial compounds, particularly those with a phenoxy moiety, involves the disruption of the fungal cell membrane. The fungal cell membrane is a critical structure for maintaining cellular integrity, regulating the passage of ions and molecules, and housing essential enzymes. A key component of the fungal cell membrane is ergosterol, a sterol that is analogous to cholesterol in mammalian cells. The biosynthesis and maintenance of appropriate ergosterol levels are vital for fungal survival.[1][2]

The proposed primary mechanism of action for this compound is the disruption of ergosterol biosynthesis and subsequent cell membrane damage . This can occur through two potential, non-mutually exclusive pathways:

-

Inhibition of Ergosterol Biosynthesis Enzymes: this compound may act as an inhibitor of key enzymes in the ergosterol biosynthesis pathway.[3][4] This inhibition would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane, altering its fluidity and permeability.[5][6]

-

Direct Interaction with Cell Membrane Components: The lipophilic nature of the chlorophenoxy group may facilitate its insertion into the fungal cell membrane, leading to direct physical disruption of the lipid bilayer. This could alter membrane fluidity, increase permeability, and interfere with the function of membrane-bound proteins.

The consequence of this membrane disruption is a cascade of detrimental effects, including leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.

Signaling Pathways

The cellular stress induced by membrane damage is known to activate specific signaling pathways in fungi as a survival response. While direct evidence for this compound is unavailable, it is plausible that it would trigger pathways analogous to those activated by other membrane-disrupting antifungal agents.

Caption: Inferred signaling cascade initiated by this compound.

Quantitative Data

| Fungal Species | Strain | MIC (µg/mL) | Method | Reference |

| Candida albicans | ATCC 90028 | Data not available | Broth Microdilution | |

| Candida glabrata | ATCC 2001 | Data not available | Broth Microdilution | |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Broth Microdilution | |

| Cryptococcus neoformans | ATCC 208821 | Data not available | Broth Microdilution | |

| Trichophyton rubrum | Clinical Isolate | Data not available | Broth Microdilution |

Experimental Protocols

The following protocols are adapted from established methodologies for assessing antifungal activity and elucidating the mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

-

Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Ergosterol Quantification Assay

This protocol is used to determine if this compound affects ergosterol content in the fungal cell membrane.

Caption: Workflow for quantifying fungal ergosterol content.

Materials:

-

Fungal culture treated with this compound (and an untreated control)

-

25% Alcoholic potassium hydroxide (B78521) solution

-

Sterile distilled water

-

n-Heptane

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cell Treatment and Harvesting: Grow the fungal culture to mid-log phase and then expose it to a sub-inhibitory concentration of this compound for a defined period. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour.

-

Sterol Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously and collect the n-heptane layer. Repeat the extraction.

-

HPLC Analysis: Evaporate the pooled n-heptane extracts to dryness and resuspend in methanol. Analyze the sample by HPLC. Ergosterol is detected by its characteristic absorbance spectrum with peaks at 282 nm.

-

Quantification: Compare the peak area of the sample to a standard curve of known ergosterol concentrations.

Conclusion

While direct and detailed mechanistic studies on this compound are limited, the available evidence strongly suggests that its antifungal activity is rooted in the disruption of the fungal cell membrane. The most probable mechanism involves the inhibition of ergosterol biosynthesis, a well-established target for many antifungal drugs. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate this hypothesis, quantify the compound's antifungal efficacy, and elucidate the specific molecular interactions and downstream cellular consequences. Further research is warranted to validate these proposed mechanisms and to explore the full potential of this compound as a novel antifungal agent.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-(4-Chlorophenoxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2-(4-Chlorophenoxy)ethanol. Due to a scarcity of studies on this specific compound, information from structurally related analogues, such as phenoxyethanol (B1677644) and other chlorophenoxy compounds, has been included to provide a more complete profile. Such instances are clearly indicated.

Chemical and Physical Properties

This compound is an aromatic ether with the chemical formula C₈H₉ClO₂.[1] It is recognized by several synonyms, including p-Chlorophenyl monoglycol ether and Chlorophetanol.[1]

| Property | Value |

| Molecular Weight | 172.61 g/mol [1] |

| Appearance | Solid, low melting solid[2] |

| Melting Point | 30 °C |

| Boiling Point | 135-136 °C at 6 mmHg |

| Density | 1.26 g/cm³ |

| Water Solubility | 3.1 g/L at 25°C |

Toxicological Data

Acute Toxicity

The acute toxicity of this compound is characterized by its potential to cause harm upon single exposure.

| Route | Species | Value | Classification | Reference |

| Oral | - | Data Not Available | Harmful if swallowed (GHS)[1] | PubChem[1] |

| Dermal | Rabbit | LD50: 0.5 mL/kg (~630 mg/kg) | Toxic in contact with skin | American Industrial Hygiene Association Journal, 1962[3] |

| Inhalation | - | Data Not Available | May cause respiratory irritation (GHS)[1] | PubChem[1] |

| Eye Irritation | - | - | Causes serious eye damage (GHS)[1] | PubChem[1] |

| Skin Irritation | - | - | Causes skin irritation (GHS)[1] | PubChem[1] |

Data for Structural Analogues:

-

Phenoxyethanol (Oral, Rat): LD50 of 1260 mg/kg.[4]

-

Phenoxyethanol (Dermal, Rat): LD50 > 2000 mg/kg.

-

2-(2-Chloroethoxy)ethanol (Dermal, Guinea Pig): LD50 of 3525 mg/kg.

Genotoxicity

| Test | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Data Not Available | - |

| Micronucleus Test | Mouse | Data Not Available | - |

Data for Structural Analogue (Phenoxyethanol):

-

Ames Test: Non-mutagenic with and without metabolic activation.[5]

-

Mouse Micronucleus Test: Non-mutagenic.[5]

Some related chlorophenoxy herbicides have demonstrated genotoxic potential in various assays.[6][7][8]

Carcinogenicity

There is no direct evidence from carcinogenicity bioassays for this compound. Studies on the parent compound, phenoxyethanol, have not indicated carcinogenic potential.

| Species | Route | Result | Reference |

| - | - | Data Not Available | - |

Data for Structural Analogue (Phenoxyethanol):

-

Rodent (Oral): No carcinogenic effects observed in two studies.[4]

Epidemiological studies on occupational exposure to chlorophenoxy herbicides have yielded inconsistent results regarding their association with certain cancers in humans.[9]

Metabolism and Toxicokinetics

Specific studies on the metabolism of this compound were not identified. However, based on the metabolism of the structurally similar compound phenoxyethanol, a plausible metabolic pathway can be inferred. Phenoxyethanol is known to be rapidly absorbed, metabolized primarily in the liver to phenoxyacetic acid, and then excreted in the urine.[2][10][11][12] It is likely that this compound follows a similar pathway, being metabolized to 4-chlorophenoxyacetic acid.

Experimental Protocols

Acute Dermal Toxicity Study (Rabbit) - General Protocol

While the specific protocol from the 1962 study reporting the dermal LD50 of this compound is not available, a general experimental protocol for an acute dermal toxicity study in rabbits, based on OECD Guideline 402, is described below.

Objective: To determine the acute toxicity of a substance applied to the skin.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The animals are exposed to the substance for a 24-hour period.

-

Observation: Animals are observed for mortality, signs of intoxication, and any abnormal local skin reactions at regular intervals for at least 14 days. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Potential Signaling Pathways

The precise molecular signaling pathways affected by this compound have not been elucidated. However, a study on the parent compound, phenoxyethanol, demonstrated a reduction in the activity of the Akt signaling pathway in human meibomian gland epithelial cells.[13] The Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Inhibition of this pathway could be a potential mechanism of toxicity.

Caption: Plausible inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute dermal toxicity study.

References

- 1. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1892-43-9 | CAS DataBase [chemicalbook.com]

- 4. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. researchgate.net [researchgate.net]

- 10. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 12. Substance profile - ECETOC [ecetoc.org]

- 13. Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-(4-Chlorophenoxy)ethanol. Due to a notable lack of specific studies on this compound, this document synthesizes available physicochemical data and extrapolates potential degradation pathways based on the well-documented fate of structurally related chlorophenoxy compounds, such as the herbicide 2,4-D. This guide also outlines general experimental protocols for assessing the abiotic and biotic degradation of such compounds and presents a putative degradation pathway for this compound to stimulate further research. All quantitative data are summarized in tables for clarity, and logical workflows are visualized using diagrams.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and persistence. The available data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 135-136 °C at 6 mmHg | [1] |

| Water Solubility | 3.1 g/L at 25 °C | [1] |

| pKa | 14.18 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.8 | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are critical determinants of a chemical's environmental persistence. While specific experimental data for this compound is scarce, educated predictions can be made based on its chemical structure and the behavior of similar compounds.

Hydrolysis

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, cleavage of the ether bond may occur, though likely at a slow rate. One source indicates the hydrolysis of an ethylthione intermediate to 4-chlorophenylacetic acid under reflux in 50% ethanol (B145695) with potassium hydroxide, a process more akin to a step in chemical synthesis than environmental degradation[1]. In acidic solutions, the hydrolysis of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) is known to be faster than at neutral pH[3].

Photolysis

Direct photolysis of this compound in the environment is expected to occur. The aromatic chlorine substituent can make the molecule susceptible to photolytic degradation by ultraviolet (UV) radiation from sunlight. The degradation of chlorophenols is known to proceed via photolysis, often involving the release of chloride ions[4]. For the related compound 2,4-D, UV irradiation leads to its decomposition, with the rate being pH-dependent[3]. The presence of photosensitizers in natural waters, such as humic acids, could also promote indirect photolysis.

Biotic Degradation

The primary mechanism for the environmental breakdown of many organic pollutants is microbial degradation. Although no specific studies on the microbial degradation of this compound were identified, the extensive research on other chlorophenoxy compounds, particularly 2,4-D, provides a strong basis for predicting its likely metabolic pathways.

Predicted Microbial Degradation Pathway

Based on the known microbial degradation of 4-chlorophenoxyacetate (B1230714) and 2,4-D, a putative pathway for this compound can be proposed[5][6]. The degradation is expected to be initiated by the oxidation of the ethanol side chain, followed by cleavage of the ether bond and subsequent hydroxylation and cleavage of the aromatic ring.

A key initial step in the degradation of similar compounds involves the action of dioxygenase enzymes[7]. For this compound, this could lead to the formation of 4-chlorophenol (B41353) and ethylene (B1197577) glycol. The resulting 4-chlorophenol is a common intermediate in the degradation of many chlorinated aromatic compounds and is further degraded, typically through hydroxylation to form a chlorocatechol, followed by ring cleavage.

Experimental Protocols for Degradation Assessment

While specific protocols for this compound are not available, the following general methodologies, adapted from studies on related chlorophenoxy compounds, can be employed to investigate its environmental fate.

Abiotic Degradation Studies

4.1.1. Hydrolysis Protocol

-

Preparation of Solutions: Prepare sterile, buffered aqueous solutions of this compound at various pH levels (e.g., 4, 7, and 9).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the samples for the parent compound and potential hydrolysis products using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[8][9][10].

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

4.1.2. Photolysis Protocol

-

Preparation of Solutions: Prepare aqueous solutions of this compound in photolysis-grade water.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel control experiments in the dark.

-

Sampling: Collect samples at various time points during irradiation.

-

Analysis: Quantify the concentration of the parent compound and identify transformation products using HPLC-UV/MS or Gas Chromatography-Mass Spectrometry (GC-MS)[8][10].

-

Data Analysis: Calculate the photolysis rate constant and quantum yield.

Biotic Degradation Studies

4.2.1. Aerobic Biodegradation in Soil/Water Microcosms

-

Microcosm Setup: Establish microcosms using environmental samples (e.g., soil, sediment, or water) known to contain diverse microbial populations.

-

Spiking: Spike the microcosms with a known concentration of this compound. Include sterile controls to account for abiotic losses.

-

Incubation: Incubate the microcosms under aerobic conditions at a controlled temperature and moisture level.

-

Sampling: Periodically collect subsamples from the microcosms.

-

Extraction and Analysis: Extract the compound and its metabolites from the matrix and analyze using appropriate chromatographic techniques (HPLC or GC) coupled with MS for identification and quantification[8][10][11].

-

Data Analysis: Determine the rate of biodegradation and identify the major transformation products.

Visualizations

General Experimental Workflow for Biodegradation Assessment

Caption: General workflow for assessing the biodegradation of this compound.

Putative Microbial Degradation Pathway

Caption: A putative microbial degradation pathway for this compound.

Conclusion and Research Gaps

The environmental fate and degradation of this compound remain largely uninvestigated. While its physicochemical properties suggest moderate persistence and potential for bioaccumulation, a lack of empirical data prevents a definitive assessment. The degradation pathways and experimental protocols outlined in this guide are based on extrapolations from structurally similar and well-studied chlorophenoxy compounds. There is a critical need for dedicated research to elucidate the specific abiotic and biotic degradation pathways of this compound, quantify its degradation rates in various environmental compartments, and identify the microorganisms and enzymes involved in its biotransformation. Such studies are essential for accurately assessing the environmental risks associated with its use and for developing effective remediation strategies if required.

References

- 1. This compound (38797-58-9) for sale [vulcanchem.com]

- 2. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial metabolism of 4-chlorophenoxyacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial metabolism of 2,4-dichlorophenoxyacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

Solubility Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Chlorophenoxy)ethanol in various solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document summarizes the known solubility values and offers a detailed experimental protocol for determining solubility. Furthermore, it explores the theoretical principles governing the solubility of this compound and provides visual workflows to aid in experimental design and understanding.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound is sparse in publicly available literature. The following table summarizes the currently known values.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Water | 25 | 3.1 g/L[1] | ~0.018 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL[1][2] | ~0.290 |

Note: The lack of extensive quantitative data highlights a knowledge gap for this compound. Researchers are encouraged to determine solubility in solvents relevant to their specific applications using the experimental protocols outlined in this guide.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various solvents. The molecule possesses both polar and non-polar characteristics, influencing its solubility.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl (-OH) group allows for hydrogen bonding with protic solvents. The ether linkage can also act as a hydrogen bond acceptor. Therefore, this compound is expected to have moderate solubility in polar protic solvents. Its solubility in water is reported as 3.1 g/L at 25°C[1].

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. The high solubility observed in DMSO (50 mg/mL) suggests strong interactions with polar aprotic solvents[1][2].

-

Non-polar Solvents (e.g., hexane, toluene): The chlorophenyl group provides a significant non-polar character to the molecule, suggesting some solubility in non-polar solvents through London dispersion forces. However, the polar hydroxyl and ether groups will limit its miscibility with highly non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and appropriate syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to permit the settling of undissolved solids.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) and as molarity (mol/L) at the specified temperature.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram outlines the key relationships between the solute, solvent, and environmental factors that govern solubility.

Caption: Interplay of factors determining the solubility of a compound.

References

An In-depth Technical Guide to the Discovery and History of 2-(4-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol, a significant aromatic ether, has carved a niche in various scientific and industrial domains since its likely emergence in the mid-20th century. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and key physicochemical and biological properties. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While a definitive record of its initial synthesis remains elusive in publicly accessible records, its history is intrinsically linked to the development of chlorophenoxy compounds, which saw a surge in research and application during the 1940s.

Initially explored within the context of the burgeoning field of phenoxy herbicides, this compound has since found applications as a valuable intermediate in the synthesis of pharmaceuticals and as an effective antifungal agent and preservative in various formulations.[1][2] Its utility stems from a unique combination of a chlorinated aromatic ring and a reactive ethanol (B145695) side chain, which imparts specific chemical and biological characteristics. This guide will delve into the quantitative data available for this compound, detail experimental protocols for its synthesis, and explore its known mechanisms of action.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol [3] |

| Melting Point | 30 °C[3] |

| Boiling Point | 135-136 °C at 6 mmHg[3] |

| Density | 1.26 g/cm³[4] |

| Water Solubility | 3.1 g/L at 25 °C[4] |

| Refractive Index | 1.5510[3] |

| pKa | 14.18 ± 0.10 (Predicted)[4] |

Toxicological Data

The toxicological profile of this compound is crucial for its safe handling and application. The following table presents available toxicological data.

| Test | Species | Route | Value |

| LD50 | Rabbit | Skin | 500 µL/kg[4] |

| Acute Toxicity (Oral) | Rat | Oral | LD50 ≈ 1000 mg/kg bw |

| Acute Toxicity (Oral) | Mouse | Oral | LD50 = 1160 mg/kg bw[5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method offers a reliable and efficient route to the target compound.

Williamson Ether Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[6][7][8][9]

Materials and Reagents:

-

2-Chloroethanol or Ethylene oxide

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Solvent (e.g., Ethanol, Water, or a phase-transfer catalyst system)

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve 4-chlorophenol in a suitable solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium 4-chlorophenoxide salt in situ.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloroethanol.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure or by recrystallization.

Mechanism of Action

The primary biological activity of this compound and its parent compound, phenoxyethanol, is their broad-spectrum antimicrobial action.[1][10][11] This property makes them effective preservatives in cosmetics, pharmaceuticals, and other industrial products.

The generally accepted mechanism of action for phenoxyethanol-based compounds involves the disruption of microbial cell membranes.[10] This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. Additionally, these compounds can interfere with key enzyme systems within the microorganisms, further inhibiting their growth and proliferation.[10]

While a specific, detailed signaling pathway for the antifungal action of this compound is not extensively documented, the following diagram illustrates the logical workflow of its proposed antimicrobial mechanism.

Figure 1. Proposed antimicrobial mechanism of this compound.

Synthesis Workflow

The Williamson ether synthesis provides a clear and logical pathway for the preparation of this compound. The following diagram visualizes this experimental workflow.

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

This compound stands as a testament to the enduring legacy of early-20th-century chemical research. Born from the era that gave rise to synthetic herbicides, its utility has expanded into the realms of pharmaceuticals and material preservation. This guide has consolidated the available knowledge on its historical context, physicochemical properties, and synthesis. While the precise moment of its discovery remains to be pinpointed, the established synthetic routes and well-characterized properties provide a solid foundation for its continued and future applications. The elucidation of more detailed biological mechanisms of action presents an opportunity for further research, potentially unlocking new applications for this versatile molecule.

References

- 1. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 1892-43-9 [amp.chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]

- 11. alanna.co.in [alanna.co.in]

Antifungal Activity of Chlorphenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a synthetic compound recognized for its broad-spectrum antimicrobial properties, including activity against various fungi.[1][2] It is utilized as a preservative in cosmetic and personal care products to prevent microbial contamination and extend shelf life.[3] While its efficacy as a general antimicrobial is established, its specific application and detailed characterization as a primary antifungal agent are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of Chlorphenesin's antifungal activity, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. It also highlights existing knowledge gaps to guide future research endeavors.

Mechanism of Action

The primary antifungal mechanism of Chlorphenesin is understood to involve the disruption of the fungal cell membrane, which leads to a loss of cellular integrity.[1] However, the precise molecular interactions and the specific signaling pathways involved in this process are not as extensively characterized as those of more established antifungal drug classes like azoles or polyenes.[1] The mechanism of action of Chlorphenesin is not yet well-defined.[2][3]

In contrast to Chlorphenesin, other antifungal agents have well-documented mechanisms:

-

Azoles (e.g., Itraconazole, Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption alters membrane fluidity and integrity.[1]

-

Polyenes (e.g., Amphotericin B): Directly bind to ergosterol in the fungal cell membrane, leading to the formation of pores that cause leakage of essential intracellular components.[1]

-

Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, an earlier step in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene and a deficiency in ergosterol.[1]

The following diagram illustrates a proposed general mechanism for Chlorphenesin's antifungal activity.

Caption: A diagram illustrating the proposed mechanism of Chlorphenesin.

Quantitative Data

Comprehensive, directly comparative studies on the in vitro efficacy of Chlorphenesin against a wide array of fungi are limited in publicly available literature.[1] However, some data provides a basis for a preliminary comparison.

Table 1: In Vitro Antifungal Activity of (R)-Chlorphenesin and Other Agents [1]

| Antifungal Agent | Candida albicans (Yeast) MIC | Aspergillus niger (Mold) MIC |

|---|---|---|

| (R)-Chlorphenesin | 2000 µg/mL | 1250 µg/mL (in a 10% mixture) |

| Itraconazole | 0.03 - 1 µg/mL | 0.25 - 2 µg/mL |

| Fluconazole | 0.25 - 4 µg/mL | 16 - >64 µg/mL |

| Amphotericin B | 0.125 - 1 µg/mL | 0.5 - 2 µg/mL |

| Terbinafine | 1 - 32 µg/mL | 0.03 - 1 µg/mL |

Note: The provided MIC values for Itraconazole, Fluconazole, Amphotericin B, and Terbinafine are representative ranges from various studies and can vary depending on the specific strain and testing methodology. The MIC for (R)-Chlorphenesin against Aspergillus niger is extrapolated from a study on a preservative blend.[1]

In other studies, a cream formulation containing 0.3% Chlorphenesin demonstrated antifungal activity against Aspergillus niger and Candida albicans using the paper disc diffusion method.[4] Additionally, at concentrations of 20 to 50 µg/ml, Chlorphenesin has been shown to inhibit mitogenic responses of B and T cells from mice and humans in vitro.[5]

Experimental Protocols

Standardized methods are crucial for obtaining reproducible and comparable results when determining the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida albicans.[1] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution MIC Assay [6]

-

Preparation of (R)-Chlorphenesin Stock Solution:

-

Prepare a stock solution of (R)-Chlorphenesin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

The concentration should be at least 10 times the highest concentration to be tested.

-

Note: Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

-

-

Microorganism Preparation:

-

Culture the yeast on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) overnight at 30°C.

-

Inoculate a sterile broth (e.g., RPMI-1640) with 3-5 colonies and incubate until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the yeast suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the assay wells.

-

-

Assay Plate Preparation:

-

Use a sterile 96-well microtiter plate.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the (R)-Chlorphenesin stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared yeast suspension to each well.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of (R)-Chlorphenesin at which there is no visible growth (turbidity).

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

The following diagram outlines the workflow for this protocol.

References

Physical properties of 2-(p-chlorophenoxy)ethanol

An In-depth Technical Guide on the Physical Properties of 2-(p-chlorophenoxy)ethanol

This technical guide provides a comprehensive overview of the core physical properties of 2-(p-chlorophenoxy)ethanol, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for determining these properties are also outlined.

Chemical Identity

-

IUPAC Name: 2-(4-chlorophenoxy)ethanol

-

CAS Number: 1892-43-9

-

Molecular Formula: C₈H₉ClO₂

-

Molecular Weight: 172.61 g/mol

-

Synonyms: p-Chlorophenyl glycol ether, Chlorophetanol, 2-(p-Chlorophenoxy)ethanol

Quantitative Physical Properties

The physical properties of 2-(p-chlorophenoxy)ethanol are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Melting Point | 30 °C | [1][2][3] |

| Boiling Point | 135-136 °C at 6 mmHg | [1][2] |

| Density | 1.26 g/cm³ | [1] |

| Refractive Index | 1.5510 | [1][2] |

| Water Solubility | 3.1 g/L at 25 °C | [1] |

| pKa | 14.18 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 0.00189 mmHg at 25°C | [3] |

| Flash Point | 123 °C | [3] |

Experimental Protocols

The following sections detail the general experimental methodologies used to determine the key physical properties of organic compounds like 2-(p-chlorophenoxy)ethanol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry 2-(p-chlorophenoxy)ethanol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point is pressure-dependent, the pressure at which it is measured must be reported.

Methodology: Thiele Tube Method (for reduced pressure)

-

Sample Preparation: A small volume (a few milliliters) of 2-(p-chlorophenoxy)ethanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 6 mmHg).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Density Measurement

Density is the mass of a substance per unit volume. It is an important physical property for material characterization and for calculations involving mass-volume conversions.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a flask with a specific, accurately known volume) is weighed.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with 2-(p-chlorophenoxy)ethanol, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

-

Calculation: The mass of the 2-(p-chlorophenoxy)ethanol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Water Solubility Determination

Water solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter in drug development, affecting absorption and bioavailability.

Methodology: OECD Guideline 105 (Flask Method)

-

Equilibration: An excess amount of 2-(p-chlorophenoxy)ethanol is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand to allow any undissolved material to settle. The aqueous phase is then carefully separated from the undissolved solid, often by centrifugation and filtration.

-

Concentration Analysis: The concentration of 2-(p-chlorophenoxy)ethanol in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like 2-(p-chlorophenoxy)ethanol.

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of 2-(4-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 2-(4-Chlorophenoxy)ethanol. The information presented herein is curated from available scientific literature and is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is an aromatic ether with the molecular formula C₈H₉ClO₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 172.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 46-48 °C |

| Boiling Point | 155-157 °C at 15 mmHg |

| Water Solubility | Slightly soluble |

| pKa | Not available |

Stability Profile and Decomposition Pathways

Detailed stability studies on this compound are limited in publicly available literature. However, by examining data from structurally similar compounds, namely 2-phenoxyethanol (B1175444) and 4-chlorophenol (B41353), we can infer its likely stability profile and decomposition pathways.

Hydrolytic Stability

Based on studies of 2-phenoxyethanol, this compound is expected to undergo hydrolysis under both acidic and basic conditions. The ether linkage is susceptible to cleavage, and the presence of the electron-withdrawing chloro group on the phenyl ring may influence the rate of this degradation.

Proposed Hydrolytic Decomposition Pathway:

Under acidic or basic conditions, the primary degradation pathway is likely the cleavage of the ether bond, leading to the formation of 4-chlorophenol and ethylene (B1197577) glycol. Further oxidation of the ethylene glycol fragment could occur.

Figure 1: Proposed Hydrolytic Decomposition of this compound.

Thermal Stability

While 2-phenoxyethanol is reported to be relatively stable to heat, the presence of the chlorine atom in this compound could affect its thermal stability. Thermal decomposition of chlorophenoxy herbicides has been shown to produce various chlorinated and non-chlorinated aromatic compounds.

Proposed Thermal Decomposition Products:

Upon thermal stress, potential degradation could involve cleavage of the ether bond to form 4-chlorophenol and subsequent degradation products of the ethanol (B145695) side chain. Other reactions, such as dechlorination or rearrangement, might also occur at elevated temperatures.

Photolytic Stability

Studies on 2-phenoxyethanol suggest it is stable under UV light. However, the chromophore in this compound is the chlorophenyl group. The photodegradation of 4-chlorophenol is well-documented and proceeds via hydroxylation and oxidation.[1][2][3] Therefore, it is plausible that this compound will exhibit some degree of photolytic instability.

Proposed Photolytic Decomposition Pathway:

Exposure to UV light, particularly in the presence of a photosensitizer or in solution, could lead to the formation of hydroxylated and subsequently oxidized species. The primary point of attack would likely be the aromatic ring.

Figure 2: General Proposed Photolytic Decomposition Pathway.

Oxidative Stability

Oxidative degradation is a likely pathway for this compound. Studies on 4-chlorophenol show that it readily degrades in the presence of oxidizing agents, leading to the formation of hydroquinone, benzoquinone, and 4-chlorocatechol.[2]

Proposed Oxidative Decomposition Pathway:

Oxidation of this compound is expected to initially target the aromatic ring, leading to hydroxylated intermediates. Further oxidation can result in ring-opening to form smaller organic acids. The ether linkage may also be susceptible to oxidative cleavage.

Figure 3: Proposed Oxidative Decomposition Pathways.

Quantitative Data Summary

| Compound | Stress Condition | Rate Constant (k) | Half-life (t½) | Reference |

| 4-Chlorophenol | Photocatalysis (TiO₂) | 0.0075 min⁻¹ (apparent) | ~92 min | [2] |

Note: This data is for a related compound and should be used as an estimation only. Experimental determination of the degradation kinetics for this compound is necessary for accurate stability assessment.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general principles outlined in ICH guidelines and adapted from studies on similar molecules.

General Experimental Workflow

Figure 4: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) solutions.

-

-

Stress Conditions:

-

For each condition (acid, base, neutral), add a known volume of the stock solution to a volumetric flask and dilute with the respective stress solution to a final concentration of approximately 100 µg/mL.

-

Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

-

Maintain a control sample of the drug in the same solvent at room temperature and protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration for analysis with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS method.

-

Oxidative Degradation Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described above.

-

Prepare a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

-

Stress Conditions:

-

Add a known volume of the stock solution to a volumetric flask and add the hydrogen peroxide solution. Dilute to the final volume with purified water to achieve a final drug concentration of approximately 100 µg/mL.

-

Store the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light.

-

Maintain a control sample of the drug in the solvent without hydrogen peroxide.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze by HPLC-UV or UPLC-MS.

-

Photolytic Degradation Protocol

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

-

Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

-

-

Stress Conditions (as per ICH Q1B guidelines):

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

-

Sample Analysis:

-

For the solution, withdraw aliquots at specified time points.

-

For the solid sample, dissolve a known amount in a suitable solvent at the end of the exposure period.

-

Dilute the samples as necessary and analyze by HPLC-UV or UPLC-MS.

-

Thermal Degradation Protocol

-

Sample Preparation:

-

Place a known amount of solid this compound in a suitable container (e.g., glass vial).

-

-

Stress Conditions:

-

Expose the solid sample to a controlled high temperature (e.g., 80 °C) in a calibrated oven for a defined period (e.g., 1, 3, 7 days).

-

Maintain a control sample at room temperature.

-

-

Sample Analysis:

-

At each time point, dissolve a known amount of the stressed and control samples in a suitable solvent.

-

Dilute to an appropriate concentration for analysis.

-

Analyze by HPLC-UV, UPLC-MS, or GC-MS to identify potential volatile degradants.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for method development. The UV detector should be set at the λmax of this compound.

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides higher resolution and sensitivity, and the mass spectrometer allows for the identification and structural elucidation of degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing thermally labile or volatile degradation products that may not be readily detected by LC-based methods.

Disclaimer: The information provided in this guide regarding degradation pathways and products is largely inferred from studies on structurally related compounds due to the limited availability of direct data for this compound. The proposed experimental protocols are intended as a starting point and should be optimized and validated for the specific application.

References

Synonyms and alternative names for 2-(4-Chlorophenoxy)ethanol

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)ethanol, a compound with notable antifungal properties. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and toxicological profile. Furthermore, it explores the putative mechanism of action based on current knowledge of antifungal agents.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition and retrieval of information.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1892-43-9 |

| EINECS Number | 217-578-7 |

| PubChem CID | 15907 |

| Common Synonyms | Chlorophetanol, Fungisan, 4-Chlorophenoxyethanol, p-Chlorophenyl 2-hydroxyethyl ether, Ethylene glycol mono(p-chlorophenyl) ether, Chloro-p-phenoxetol, Mycotetracid, NSC 8133 |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Melting Point | 30 °C | [1][2] |

| Boiling Point | 135-136 °C at 6 mmHg | [1][2] |

| Density | 1.26 g/cm³ | [1] |

| Refractive Index | 1.5510 | [1][2] |

| Water Solubility | 3.1 g/L at 25 °C | [1] |

| Solubility in DMSO | 50 mg/mL (289.67 mM) | [1] |

| pKa (Predicted) | 14.18 ± 0.10 | [1] |

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 500 µL/kg | Rabbit | Skin | |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

A patented method outlines a three-step process for the production of this compound.[1]

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione

-

Combine 4-chloroacetophenone, morpholine, and sulfur in a round-bottom flask.

-

Add ethyl acetate (B1210297) as the solvent.

-

Reflux the mixture at 127 °C for 5 hours.

-

The resulting intermediate is a light yellow solid.

Step 2: Hydrolysis to 4-Chlorophenylacetic Acid

-

Take the ethylthione intermediate from Step 1 and add a 50% ethanol (B145695) solution of potassium hydroxide.

-

Reflux the mixture for 24 hours.

-

The product of this step is 4-chlorophenylacetic acid.

Step 3: Reduction to this compound

-

Dissolve the 4-chlorophenylacetic acid from Step 2 in tetrahydrofuran (B95107) (THF) at 0 °C.

-

Add sodium borohydride (B1222165) and iodine to the solution.

-

Slowly add methanol (B129727) to the reaction mixture.

-

The final product is this compound.

A simpler, one-pot synthesis can also be employed.

-

To a solution of 4-chlorophenol (B41353) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Stir the mixture at room temperature.

-

Add 2-chloroethanol (B45725) to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product.

Purification Protocol